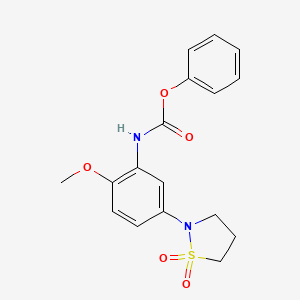

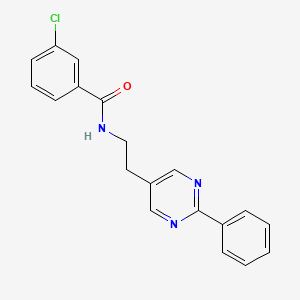

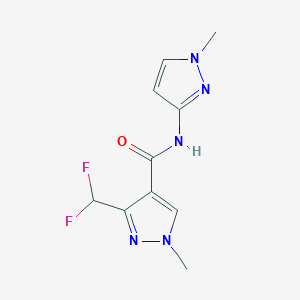

3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse biological activities.

科学的研究の応用

Synthesis and Neuroleptic Activity

A study by Iwanami et al. (1981) focused on the synthesis of benzamides as potential neuroleptics. The research explored the inhibitory effects of these compounds on apomorphine-induced stereotyped behavior in rats, finding a correlation between structure and activity. This study provides insights into the neuroleptic potential of similar benzamide derivatives (Iwanami et al., 1981).

Antibacterial Activity

Rostamizadeh et al. (2013) synthesized pyrimidine derivatives and evaluated their antibacterial activity. The study used a solvent-free, environmentally friendly reaction, indicating the potential of such compounds in developing new antibacterial agents (Rostamizadeh et al., 2013).

Antimicrobial Agents

Attia et al. (2013) synthesized novel thiopyrimidin-4(3H)-ones and evaluated their antimicrobial activity. The compounds exhibited significant antibacterial and antifungal activity, highlighting the potential of such chemical structures in antimicrobial drug development (Attia et al., 2013).

Melanoma Cytotoxicity

Wolf et al. (2004) explored benzamide derivatives for their melanoma cytotoxicity. The study focused on radioiodinated benzamides as selective agents for melanotic melanoma, offering insights into targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized piperidine derivatives and evaluated their anti-acetylcholinesterase activity. The study revealed that substituting the benzamide with a bulky moiety significantly increased activity, suggesting potential applications in treating neurodegenerative diseases (Sugimoto et al., 1990).

Fluorescence Enhancement in Biochemical Probing

Faridbod et al. (2009) investigated Glibenclamide, a benzamide derivative, for enhancing the fluorescence of erbium ions. This study suggests potential applications in biochemical probing and as a detector in high-performance liquid chromatography (Faridbod et al., 2009).

Anticancer and Anti-Inflammatory Agents

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with potential anticancer and anti-inflammatory properties. The structure-activity relationship discussed in this research could guide the development of new therapeutic agents (Rahmouni et al., 2016).

作用機序

Target of Action

The primary target of 3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, a pyrimidinamine derivative, is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, which is a key component of cellular respiration .

Mode of Action

This compound acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons through the electron transport chain. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, thereby inhibiting the growth and proliferation of cells .

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and widely distributed throughout the body . They are extensively metabolized, primarily through oxidative reactions, and are eliminated via the feces and urine . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other compounds or contaminants in the environment can potentially interact with this compound, altering its action .

特性

IUPAC Name |

3-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O/c20-17-8-4-7-16(11-17)19(24)21-10-9-14-12-22-18(23-13-14)15-5-2-1-3-6-15/h1-8,11-13H,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIFNHJYFSKSAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2865782.png)

![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2865785.png)

![4-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2865786.png)

![2-Chloro-N-[1-(5-methyl-2-phenylpyrazol-3-yl)propan-2-yl]propanamide](/img/structure/B2865790.png)

![4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2865791.png)

![5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2865798.png)